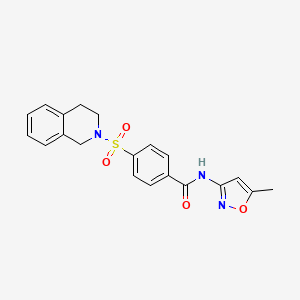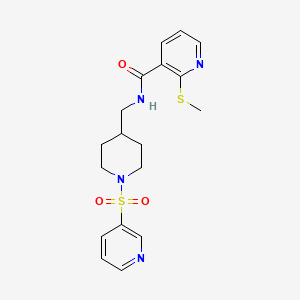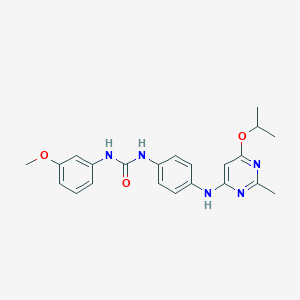![molecular formula C25H16N4O2S B2508118 (E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile CAS No. 620106-57-2](/img/structure/B2508118.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. The exact methods would depend on the specific reactions involved, which could include condensation reactions, nucleophilic substitutions, or others. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzothiazole and pyridopyrimidine) would likely contribute to the compound’s stability. The nitrile group could make the molecule polar, affecting its solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid. The double bond in the acrylonitrile moiety could participate in addition reactions. The aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Medicinal Chemistry and Pharmacology
Benzothiazole and pyrimidine derivatives are known for their broad spectrum of biological activities. These compounds have been investigated for their potential in treating various diseases due to their anti-inflammatory, anticancer, and antimicrobial properties. For instance, benzothiazole derivatives exhibit pharmacological activities such as anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, and anti-inflammatory activities, making them important scaffolds in drug development (Bhat & Belagali, 2020). Similarly, pyrimidine derivatives are utilized in the synthesis of optical sensors and have a range of biological and medicinal applications due to their ability to form coordination and hydrogen bonds, making them suitable for sensing probes (Jindal & Kaur, 2021).
Organic Synthesis and Materials Science
Compounds containing benzothiazole and pyrimidine rings are also significant in organic synthesis and materials science. They are utilized in the creation of novel optoelectronic materials due to their electroluminescent properties and incorporation into π-extended conjugated systems. These materials are of great interest for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine push-pull systems are considered for potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Chemical Synthesis and Methodology
Research on benzothiazole and pyrimidine derivatives often focuses on developing new synthetic methodologies and exploring their chemical transformations. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including pyrimidines, highlight the continuous interest in these compounds for generating new molecules with potential applications in various scientific fields. These studies aim to expand the toolbox of synthetic organic chemistry and provide new pathways for creating structurally diverse and functionally rich molecules (Abdurakhmanova et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O2S/c1-16-7-6-8-18(13-16)31-23-19(25(30)29-12-5-4-11-22(29)28-23)14-17(15-26)24-27-20-9-2-3-10-21(20)32-24/h2-14H,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACORRDLYQVZUND-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)
![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)



![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)




![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)
